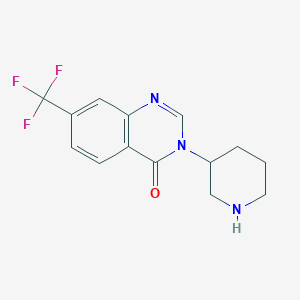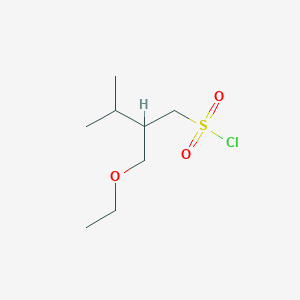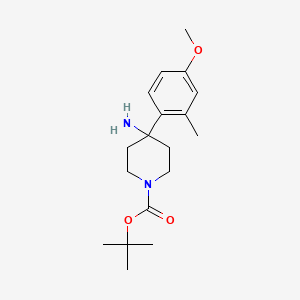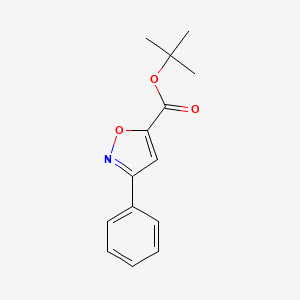
3-(Piperidin-3-yl)-7-(trifluoromethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound characterized by the presence of a piperidine ring, a trifluoromethyl group, and a dihydroquinazolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a trifluoromethyl-substituted aromatic aldehyde, followed by cyclization to form the dihydroquinazolinone core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of trifluoromethyl-substituted analogs.
科学的研究の応用
3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The piperidine ring and dihydroquinazolinone core may also contribute to the compound’s overall biological activity by stabilizing its interaction with the target molecules.
類似化合物との比較
Similar Compounds
- 3-(piperidin-3-yl)-7-(trifluoromethyl)-1,2-dihydroquinazolin-2-one
- 3-(piperidin-3-yl)-7-(trifluoromethyl)-quinazolin-4-one
- 3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-2-one
Uniqueness
3-(piperidin-3-yl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is unique due to the specific positioning of the trifluoromethyl group and the dihydroquinazolinone core. This configuration can result in distinct chemical and biological properties compared to its analogs, potentially offering advantages in terms of stability, reactivity, and biological activity.
特性
分子式 |
C14H14F3N3O |
|---|---|
分子量 |
297.28 g/mol |
IUPAC名 |
3-piperidin-3-yl-7-(trifluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C14H14F3N3O/c15-14(16,17)9-3-4-11-12(6-9)19-8-20(13(11)21)10-2-1-5-18-7-10/h3-4,6,8,10,18H,1-2,5,7H2 |
InChIキー |
YMJZRJLKRSLNQO-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)N2C=NC3=C(C2=O)C=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)



![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide](/img/structure/B13615587.png)

